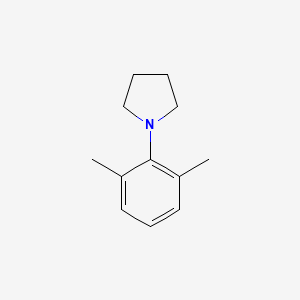
1-(2,6-dimethylphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethylphenyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring attached to a 2,6-dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-dimethylphenyl)pyrrolidine typically involves the reaction of 2,6-dimethylphenylamine with pyrrolidine under specific conditions. One common method is the reductive amination of 2,6-dimethylphenyl ketone with pyrrolidine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reducing agents and solvents is optimized to maximize yield and minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,6-Dimethylphenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemical Applications
Building Block in Organic Synthesis
1-(2,6-Dimethylphenyl)pyrrolidine serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that can be utilized in further chemical reactions. This compound is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to participate in diverse chemical transformations.
Ligand in Coordination Chemistry
The compound has been explored as a ligand in coordination chemistry, where it can form stable complexes with transition metals. These metal complexes are essential for catalysis and material science applications.
Biological Applications
Enzyme-Substrate Interaction Studies
In biological research, this compound is used as a probe to study enzyme-substrate interactions. Its structural characteristics facilitate the investigation of binding affinities and mechanisms of action at the molecular level.
Potential Therapeutic Agent
Research indicates that derivatives of this compound may exhibit various biological activities, including antioxidant and anti-inflammatory properties. These activities suggest potential therapeutic applications in treating diseases related to oxidative stress and inflammation.
Medical Applications
Intermediate in Local Anesthetic Synthesis
One of the most notable applications of this compound is its role as an intermediate in the synthesis of local anesthetics such as bupivacaine and ropivacaine. The compound's ability to block sodium channels makes it a critical component in developing effective pain management medications.
Case Study: Levobupivacaine Production
A significant study highlighted the synthesis process of levobupivacaine hydrochloride from this compound. The research detailed a multi-step synthesis involving chiral separation and purification techniques that resulted in high yields and purity levels (99.90%) for the final product. This process not only optimized production methods but also ensured compliance with clinical demands for effective anesthetic agents .
Data Table: Summary of Applications
| Application Area | Description | Examples/Notes |
|---|---|---|
| Chemical Synthesis | Building block for complex organic molecules | Pharmaceuticals, agrochemicals |
| Coordination Chemistry | Ligand formation with transition metals | Catalysis applications |
| Biological Research | Probe for enzyme-substrate interactions | Studies on binding affinities |
| Therapeutic Potential | Antioxidant and anti-inflammatory properties | Potential treatments for various diseases |
| Medical Use | Intermediate for local anesthetics | Bupivacaine, Ropivacaine |
Mecanismo De Acción
The mechanism of action of 1-(2,6-dimethylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparación Con Compuestos Similares
- 1-(2,3-Dimethylphenyl)pyrrolidine
- 1-(2,4-Dimethylphenyl)pyrrolidine
- 1-(2,5-Dimethylphenyl)pyrrolidine
Comparison: 1-(2,6-Dimethylphenyl)pyrrolidine is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in medicinal chemistry .
Propiedades
Número CAS |
64175-53-7 |
|---|---|
Fórmula molecular |
C12H17N |
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
1-(2,6-dimethylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17N/c1-10-6-5-7-11(2)12(10)13-8-3-4-9-13/h5-7H,3-4,8-9H2,1-2H3 |
Clave InChI |
ARTKOFDZBXQJOD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N2CCCC2 |
SMILES canónico |
CC1=C(C(=CC=C1)C)N2CCCC2 |
Key on ui other cas no. |
64175-53-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















